Dansyllysine

Vue d'ensemble

Description

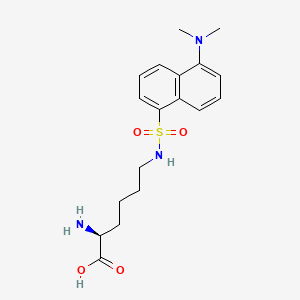

Ces composés contiennent un groupement naphtalène portant un groupe acide sulfonique en position 1 . La dansyllysine est un dérivé fluorescent de l'acide aminé lysine et est couramment utilisée en recherche biochimique pour le marquage et la détection des protéines et des peptides.

Méthodes De Préparation

La dansyllysine est généralement synthétisée par réaction de la lysine avec le chlorure de dansyle (chlorure de 1-diméthylaminonaphtalène-5-sulfonyle). La réaction implique l'attaque nucléophile du groupe amino de la lysine sur le groupe chlorure de sulfonyle du chlorure de dansyle, conduisant à la formation de this compound . La réaction est généralement effectuée dans un solvant organique tel que l'acétone, et le produit est purifié par chromatographie.

Analyse Des Réactions Chimiques

La dansyllysine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe dansyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le groupement naphtalène peut subir des réactions d'oxydation et de réduction, modifiant les propriétés de fluorescence du composé.

Hydrolyse : La liaison amide entre le groupe dansyle et la lysine peut être hydrolysée en conditions acides ou basiques.

Les réactifs courants utilisés dans ces réactions comprennent les acides ou les bases forts pour l'hydrolyse, ainsi que les agents oxydants ou réducteurs pour les réactions redox. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

Fluorescent Staining of Membranes

Dansyllysine is known for its ability to stain biological membranes selectively. Research indicates that this compound exhibits significantly higher solubility in synthetic phosphatidylcholine membranes with low cholesterol content compared to water or membranes with high cholesterol levels. This property allows for the identification of cholesterol-free domains in membranes, providing insights into membrane structure and lipid-phase equilibria .

Key Findings:

- This compound enhances fluorescence intensity by at least 50-fold when incorporated into phosphatidylcholine membranes.

- It selectively stains membranes with mole fractions of cholesterol less than or equal to 0.3, indicating compositional heterogeneity within cellular membranes .

Assessment of Heat Damage and Thermotolerance

This compound has been employed to evaluate heat damage in biological tissues. A study by Sekiguchi et al. utilized this compound to assess thermotolerance in normal tissues subjected to heat stress. The compound's fluorescence properties allowed researchers to visualize and quantify cellular responses to thermal injury, contributing to a better understanding of tissue resilience under stress conditions .

Case Study:

- Title: The use of dansyl lysine to assess heat damage and thermotolerance of normal tissues.

- Findings: this compound effectively highlighted regions of thermal damage, enabling researchers to differentiate between healthy and damaged tissues based on fluorescence intensity.

Conformational Studies in Peptides

This compound is also used in conformational studies of peptides, particularly in evaluating the structure of hormones like adrenocorticotropic hormone (ACTH). A study demonstrated the application of Nε-dansyllysine in monitoring intramolecular resonance energy transfer in ACTH peptides, providing valuable data on peptide conformation and dynamics .

Research Insights:

- This compound serves as a fluorescent probe, allowing for real-time monitoring of conformational changes in peptides.

- This application aids in understanding hormone-receptor interactions and the mechanisms underlying peptide functionality .

Potential Applications in Drug Delivery Systems

The unique properties of this compound position it as a potential candidate for drug delivery systems. Its ability to interact with lipid membranes could facilitate the development of targeted delivery mechanisms for therapeutic agents, particularly those aimed at specific cellular compartments.

Future Directions:

- Investigating the incorporation of this compound into liposomal formulations for enhanced drug delivery efficiency.

- Exploring its role as a tracer for tracking drug distribution within biological systems.

Mécanisme D'action

The mechanism of action of dansyllysine involves its ability to fluoresce when exposed to ultraviolet light. The naphthalene moiety absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable by fluorescence spectroscopy . This property is utilized in various biochemical assays to detect and quantify proteins, peptides, and other biomolecules.

Comparaison Avec Des Composés Similaires

La dansyllysine est unique parmi les composés de marquage fluorescents en raison de sa structure et de ses propriétés spécifiques. Parmi les composés similaires, on peut citer :

Dansylglycine : Un autre dérivé de la dansyle utilisé pour le marquage des résidus glycine.

Dansylphénylalanine : Utilisé pour le marquage des résidus phénylalanine.

Isothiocyanate de fluorescéine (FITC) : Un composé de marquage fluorescent largement utilisé, avec des propriétés spectrales différentes de celles des dérivés de la dansyle.

La this compound est préférée dans certaines applications en raison de ses caractéristiques de fluorescence spécifiques et de sa compatibilité avec divers dosages biochimiques.

Activité Biologique

Dansyllysine is a fluorescently labeled amino acid derivative of lysine, widely utilized in biological research for its ability to facilitate studies on protein interactions, cellular uptake, and intracellular distribution. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and associated research findings.

This compound is characterized by the attachment of a dansyl group (a sulfonamide group that fluoresces) to the amino acid lysine. This modification enhances its solubility and fluorescence properties, making it suitable for various experimental applications. The structure can be represented as follows:

1. Cellular Uptake and Localization

This compound is particularly noted for its role in studying cellular uptake mechanisms. Research indicates that dansylated peptides can be internalized by cells through non-receptor-mediated endocytosis. For instance, studies involving CACO-2 cells (a model for intestinal absorption) demonstrated that dansylated analogues of opioid peptides were effectively internalized without relying on specific receptors, highlighting their utility in tracing cellular pathways .

2. Fluorescence Properties

The dansyl group imparts significant fluorescence characteristics to lysine, which can be exploited in microscopy and flow cytometry. The fluorescence emission maximum of this compound varies depending on its environment, allowing researchers to infer information about the local microenvironment within biological systems. For example, dansylated peptides exhibited shifts in fluorescence emission based on their conformational states and interactions with lipid membranes .

3. Interaction with Proteins

This compound has been used as a probe to study protein conformations and interactions. Its incorporation into peptides allows for the examination of binding affinities and the dynamics of protein-ligand interactions. For instance, dansylated analogues of opioid peptides have shown high binding affinity to μ-opioid receptors, demonstrating their potential as tools for pharmacological studies .

4. Antinociceptive Effects

Research has documented the antinociceptive properties of certain dansylated peptide analogues. Specifically, the analogue H-Dmt-D-Arg-Phe-Lys-NH-(CH2)2-NH-dns exhibited significant antinociceptive effects in animal models, indicating that modifications with dansyl groups can enhance the therapeutic potential of peptide-based drugs .

Case Study 1: Dansylated Opioid Peptides

A study examined the biological activity of three dansylated analogues of the opioid peptide [Dmt1]DALDA. These analogues displayed varying degrees of receptor selectivity and agonist potency in vitro. Notably, one analogue retained subnanomolar binding affinity while demonstrating enhanced antinociceptive activity in vivo .

| Analogue | μ-Receptor Binding Affinity | Antinociceptive Activity |

|---|---|---|

| H-Dmt-D-Arg-Phe-Lys-NH-(CH2)2-NH-dns | Subnanomolar | High |

| N-dansyl-L-α-diaminopropionic acid | Moderate | Moderate |

| C-terminally dansylated analogue | High | Significant |

Case Study 2: Membrane Staining

In another investigation, this compound was evaluated as a fluorescent membrane stain to understand lipid-phase equilibria within cell membranes. The findings suggested that this compound could selectively target specific membrane domains, providing insights into membrane structure and dynamics .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPRNSWQIAHPMS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149142 | |

| Record name | Dansyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101-84-4 | |

| Record name | N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansyllysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dansyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .EPSILON.-DANSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.